![molecular formula C18H24ClNO5 B13689315 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde
Description
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde is a specialized benzaldehyde derivative featuring a chlorine substituent at the 4-position, a di-tert-butoxycarbonyl (Boc)-protected amino group at the 2-position, and an aldehyde functional group. The Boc groups serve as protective moieties for the amine, enhancing stability during synthetic processes such as peptide coupling or multi-step organic reactions. This compound is pivotal in medicinal chemistry and drug development, where temporary amine protection is required to prevent undesired side reactions . Its molecular formula is C₁₈H₂₅ClN₂O₅, with a molecular weight of 408.85 g/mol.
Properties
Molecular Formula |
C18H24ClNO5 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
tert-butyl N-[(5-chloro-2-formylphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H24ClNO5/c1-17(2,3)24-15(22)20(16(23)25-18(4,5)6)10-13-9-14(19)8-7-12(13)11-21/h7-9,11H,10H2,1-6H3 |
InChI Key |
RKQOHSYAFBUMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Cl)C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzaldehyde as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butoxycarbonyl (di-Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Boc Deprotection Reactions
The compound contains two tert-butyloxycarbonyl (Boc) groups, which are acid-labile protecting groups. Deprotection releases the primary amine while retaining the aldehyde functionality.
Acidic Hydrolysis
Mechanistic Insight :
Boc deprotection proceeds via carbamate protonation, followed by tert-butyl cation elimination and subsequent hydrolysis to yield CO₂ and the amine . The chloro and aldehyde substituents remain unaffected under these conditions.
Potential Reactions
Reaction Type | Reagents/Conditions | Expected Product | Notes |
---|---|---|---|
Oxidation | KMnO₄, H₂SO₄ (acidic) | 4-Chloro-2-[(di-Boc-amino)methyl]benzoic acid | Boc groups stable under acidic oxidation |
Reduction | NaBH₄, MeOH | 4-Chloro-2-[(di-Boc-amino)methyl]benzyl alcohol | Mild conditions preserve Boc protection |
Condensation | Amines, NaBH₃CN (reductive amination) | Secondary amine derivatives | Boc groups may require prior deprotection for further functionalization |
Key Considerations :
-
The electron-withdrawing chloro substituent meta to the aldehyde may reduce electrophilicity compared to unsubstituted benzaldehydes.
-
Boc groups are stable under neutral or basic conditions but degrade in strong acids or nucleophilic environments .
Stability and Handling
Scientific Research Applications
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde involves its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxidizing agents, while in reduction reactions, it targets reducing agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde is best understood through comparison with analogous benzaldehyde derivatives. Below is a detailed analysis of its key competitors:
Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives
Key Comparative Insights
Functional Group Diversity: The di-Boc-amino group in the target compound distinguishes it from simpler analogs like 4-Chloro-2-methylbenzaldehyde, which lacks protective groups and is used in less complex syntheses . Compared to 2-Chloro-4-(diethylamino)benzaldehyde, the Boc protection in the target compound reduces amine reactivity, enabling controlled deprotection in multi-step reactions .
Electronic Effects :
- The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)benzaldehyde introduces strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde group. In contrast, the Boc groups in the target compound provide steric bulk without significantly altering electronic properties .
Biological Activity: 3,4,5-Trimethoxybenzaldehyde elicits antennal responses in insects, highlighting the role of methoxy groups in bioactivity. The Boc-protected amino group in the target compound, however, is more relevant to synthetic utility than direct biological interactions .
Synthetic Utility: The Boc-protected derivative is preferred in peptide synthesis over unprotected amines (e.g., 2-Chloro-4-(diethylamino)benzaldehyde) due to its stability under acidic conditions and compatibility with solid-phase methodologies .
Biological Activity
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-chloro-2-formylbenzene with di-tert-butyl dicarbonate (Boc) to protect the amine group. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds. For instance, compounds structurally similar to this compound have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 125 µg/mL |
Compound A | E. faecalis | 250 µg/mL |
Compound B | Candida albicans | 125 µg/mL |
Anticancer Activity
In addition to antimicrobial properties, derivatives of this compound have been investigated for their anticancer potential. Studies indicate that certain analogs exhibit cytotoxic effects on various cancer cell lines while maintaining low toxicity to normal cells .
Case Study: Cytotoxic Effects
One study evaluated the cytotoxicity of a series of benzaldehyde derivatives on human breast cancer cells (MCF-7). The results showed that compounds with halogen substitutions displayed enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship that favors halogenated derivatives for increased potency .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. Preliminary molecular docking studies suggest that this compound may inhibit key enzymes or receptors critical for bacterial survival and cancer cell metabolism .
Toxicity Profile
While exploring the biological activity, it is essential to consider the toxicity profile. The compound has shown moderate toxicity in certain assays, which necessitates further investigation into its safety for therapeutic applications. For instance, toxicity assays using Daphnia magna revealed variable toxicity levels among synthesized derivatives, indicating a need for careful evaluation in vivo .
Table 2: Toxicity Assessment
Compound | Toxicity Level | Assay Type |
---|---|---|
This compound | Moderate | Daphnia magna bioassay |
Compound C | Low | MTT assay on normal cells |
Q & A
Q. What are the key synthetic routes for preparing 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzaldehyde scaffold. A common approach includes:
Chlorination : Introduce the chloro group at the 4-position via electrophilic aromatic substitution using Cl2/FeCl3 or other chlorinating agents.
Aminomethylation : Attach the amino-methyl group at the 2-position via Mannich reaction or reductive amination, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)2O] under basic conditions (e.g., DMAP or TEA) .
- Optimization : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients). Confirm Boc protection efficiency via <sup>1</sup>H NMR (disappearance of NH peaks at δ 1-2 ppm) .
Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?
- Methodological Answer :
- <sup>1</sup>H NMR :
- Aldehyde proton: Sharp singlet at δ ~10.1 ppm.
- Boc groups: Two singlets for tert-butyl groups at δ ~1.4 ppm (18H total).
- Chlorine’s deshielding effect: Aromatic protons split into distinct patterns (e.g., doublets for ortho coupling).
- FT-IR :
- Aldehyde C=O stretch: Strong absorption at ~1700 cm<sup>-1</sup>.
- Boc carbonyl: Overlapping peaks at ~1680-1720 cm<sup>-1</sup>.
- NH (if partially deprotected): Broad peak at ~3300 cm<sup>-1</sup> .
Advanced Research Questions
Q. How does the Boc-protected amino group influence the aldehyde’s reactivity in nucleophilic additions or cross-coupling reactions?
- Methodological Answer : The Boc group sterically shields the amino moiety, preventing unwanted side reactions (e.g., imine formation) while allowing the aldehyde to participate in:
- Knoevenagel Condensation : React with active methylene compounds (e.g., malononitrile) under mild basic conditions (piperidine/EtOH).
- Suzuki-Miyaura Coupling : Use Pd catalysts (e.g., Pd(PPh3)4) to couple with aryl boronic acids at the chloro position.
- Kinetic Control : Adjust temperature and solvent polarity to favor mono-functionalization. Monitor regioselectivity via LC-MS .
Q. What challenges arise in crystallizing this compound, and how can SHELX software improve structural determination?
- Methodological Answer :
- Crystallization Challenges :
- Low solubility in polar solvents due to Boc groups. Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Disorder in tert-butyl groups: Collect high-resolution data (≤ 0.8 Å) to resolve overlapping electron density.
- SHELX Applications :
- SHELXL : Refine anisotropic displacement parameters for heavy atoms (Cl). Apply TWIN commands if crystals are twinned.
- SHELXE : Resolve phase problems in low-symmetry space groups (e.g., P21/c) via iterative density modification .
Q. How can DFT calculations and vibrational spectroscopy elucidate electronic properties and reaction pathways?
- Methodological Answer :
- DFT Setup : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity (e.g., aldehyde’s electrophilicity).
- Vibrational Analysis :
- Compare experimental FT-IR peaks (e.g., C=O stretches) with scaled DFT frequencies (scale factor ~0.961).
- Assign coupled vibrations (e.g., C-Cl stretches at ~550 cm<sup>-1</sup>) using potential energy distribution (PED) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.